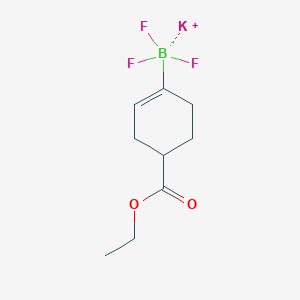

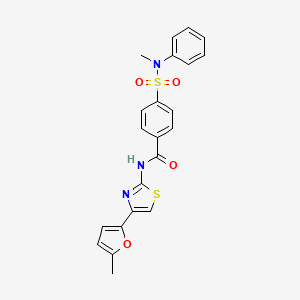

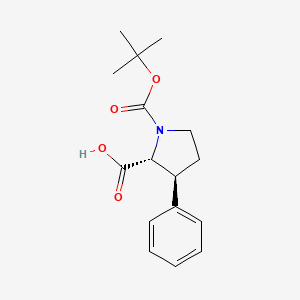

![molecular formula C22H18Cl2N4O2 B2401648 N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921578-42-9](/img/structure/B2401648.png)

N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrazolo[4,3-c]pyridine derivative. Pyrazolo[4,3-c]pyridines are a class of compounds that contain a pyrazole ring fused with a pyridine ring . They are known for their diverse biological activities .

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]pyridine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]pyridine derivatives can be analyzed using techniques like X-ray crystallography , NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Pyrazolo[4,3-c]pyridine derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this can be predicted using computational methods. These properties might include its solubility, stability, and reactivity .Scientific Research Applications

Antitumor Activity

The compound has shown potential in antitumor activity . In a study, 19 novel 3,4-dichlorophenyl amides were designed and synthesized by introducing amide bonds and 3,4-dichloro substitution into the curcumin skeleton . The in vitro antitumor activity of the compounds against AGS and BGC-823 gastric cancer cells were detected by 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay . The results showed that some compounds displayed potential inhibitory activity .

Thermophysical Properties

The compound has been studied for its thermophysical properties . The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Synthesis

The compound can be synthesized from N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester . A mixture of this ester, ethanol, NaOH, and water was stirred at room temperature overnight under N2 . HCl was added to give pH 3 followed by extraction with CH2Cl2 . The organic phases were combined, washed with water, dried, and then used for further reactions .

Medicinal Chemistry

The compound is of interest in medicinal chemistry . It was designed and synthesized by introducing amide bonds and 3,4-dichloro substitution into the curcumin skeleton according to the principles of medicinal chemistry combination . This suggests that the compound could be a promising candidate for further medicinal research .

Inhibitory Activity

The compound has shown inhibitory activity against certain types of cancer cells. In a study, the compound displayed potential inhibitory activity against AGS and BGC-823 gastric cancer cells .

Biochemical Research

The compound can be used in biochemical research . Its synthesis and properties can be studied to understand its interactions with biological systems and its potential effects on various biochemical processes .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N4O2/c1-2-10-27-12-16(21(29)25-14-8-9-18(23)19(24)11-14)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHJRTXDQFSKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

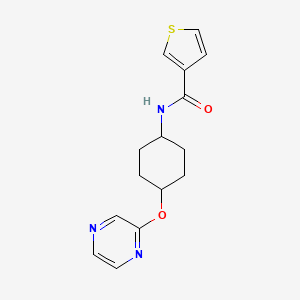

amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2401565.png)

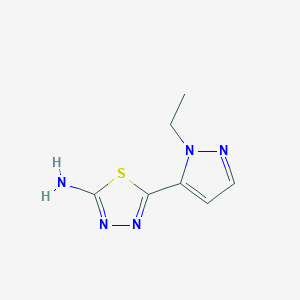

![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2401573.png)

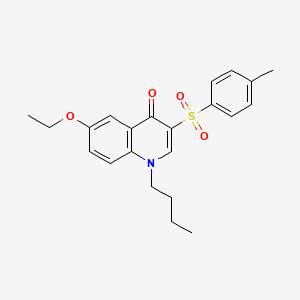

![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2401586.png)